molecular formula C12H15N3O2 B1309882 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol CAS No. 878668-47-4

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol

Cat. No. B1309882
CAS RN: 878668-47-4
M. Wt: 233.27 g/mol
InChI Key: IPNAHQWRBPXANI-UHFFFAOYSA-N
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Description

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol (APIP) is a synthetic compound with a wide range of applications in scientific research. APIP is a versatile molecule that can be used as a drug, a research tool, and as a chemical reagent. APIP has a wide range of biochemical and physiological effects, and is currently being studied for its potential applications in drug discovery and development.

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol”, but unfortunately, the available information does not provide specific applications for this compound. The search results mostly consist of product listings and general information about the compound’s properties .

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is reactive oxygen species (ROS), specifically the hydroxyl radical (OH•) . ROS are pro-oxidant molecules synthesized in the body with various functions and are essential for life .

Mode of Action

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol interacts with its targets, the OH• radicals, through a mechanism based on deprotection . This compound can react with highly active OH• radicals and peroxidase reactive intermediates .

Biochemical Pathways

The compound 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol affects the biochemical pathways related to the production and regulation of ROS. The OH• radical, one of the ROS, has a tendency to bind to lipids, DNA, and proteins, causing irreversible damage in cells . The most devastating consequences related to excess OH• radicals occur via direct binding to nucleic acids and proteins .

Result of Action

The molecular and cellular effects of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol’s action primarily involve the neutralization of OH• radicals. By reacting with these radicals, the compound helps to prevent the irreversible damage that these radicals can cause to lipids, DNA, and proteins within cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol. Factors such as the presence of other reactive species, the concentration of antioxidants, and the overall oxidative stress level in the body can impact the effectiveness of this compound

properties

IUPAC Name

1-(4-aminophenoxy)-3-imidazol-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15/h1-6,9,11,16H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNAHQWRBPXANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424594
Record name 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol

CAS RN

878668-47-4
Record name 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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